molecular formula C8H15ClFNO2 B2534517 Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride CAS No. 2361608-80-0

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride

Cat. No. B2534517
CAS RN: 2361608-80-0
M. Wt: 211.66
InChI Key: MIHRVCDIDAEXIA-CIRBGYJCSA-N
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Description

“Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride” is a complex organic compound. It contains a cyclopentane ring, which is a type of cycloalkane, and also has functional groups such as aminomethyl, fluorine, and carboxylate. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclopentane ring, followed by the introduction of the functional groups. The exact methods would depend on the specific reactions involved. For example, the aminomethyl group might be introduced through a reaction with a primary amine .


Molecular Structure Analysis

The compound’s structure includes chiral centers, which are carbon atoms bonded to four different groups. These centers can exist in different configurations, known as R and S. The (1R,3R) in the compound’s name indicates the configuration of these chiral centers .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the aminomethyl group could participate in reactions with acids or bases, and the fluorine atom could be involved in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Structural Applications

  • Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : These complexes, synthesized through reactions involving amino acetate functionalization, have shown significant cytotoxicity against various human tumor cell lines, surpassing conventional drugs like doxorubicin and cisplatin in effectiveness (Basu Baul et al., 2009).
  • Synthesis of 4-Substituted Carbocyclic 2,3-Dideoxy-3-C-Hydroxymethyl Nucleoside Analogues : These analogues, synthesized from enantiomerically pure compounds, were evaluated as potential anti-viral agents, highlighting the versatility of fluorine and hydroxy substituents in medical applications (Wachtmeister et al., 1999).

Novel Compound Synthesis

  • Synthesis of 3-Fluoro-1-Aminoadamantane and Derivatives : The synthesized 3-fluoro-1-aminoadamantane, isolated as hydrochloride, exemplifies the process of creating novel compounds with potential applications in various scientific fields (Anderson et al., 1988).
  • Synthesis of Potential Metabolites for Brain Imaging Agents : The synthesis of hydroxy metabolites of certain brain imaging agents demonstrates the role of such chemical compounds in enhancing our understanding of brain functions and disorders (Andersen et al., 1997).

Pharmacological Research

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide : The study of this compound highlights its potential as an antipsychotic agent, demonstrating the importance of such chemical structures in psychiatric medicine (Vanover et al., 2006).

Miscellaneous Applications

  • Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions : This study provides insight into the impact of various substituents, including amino and fluoro groups, on the rates and outcomes of key chemical reactions (Niwayama et al., 1996).
  • Synthesis of Optically Active Fluoroadamantane Derivative : Demonstrates the creation of enantiomerically pure compounds with potential in various scientific and pharmaceutical applications (Aoyama & Hara, 2013).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s a drug candidate, its mechanism of action would involve interacting with biological targets in the body .

Future Directions

Future research could explore the compound’s potential applications, based on its structure and properties. For example, it could be studied as a potential pharmaceutical compound, or for its material properties .

properties

IUPAC Name

methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)6-2-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHRVCDIDAEXIA-CIRBGYJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@](C1)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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